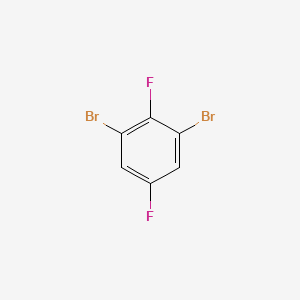

1,3-Dibromo-2,5-difluorobenzene

Description

The exact mass of the compound 1,3-Dibromo-2,5-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dibromo-2,5-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-2,5-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dibromo-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZSKHCRRPXONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128259-68-7 | |

| Record name | 1,3-Dibromo-2,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dibromo-2,5-difluorobenzene: Properties, Reactivity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

1,3-Dibromo-2,5-difluorobenzene is a synthetically valuable aromatic compound characterized by a unique substitution pattern of two bromine and two fluorine atoms. This arrangement of electron-withdrawing fluorine atoms and versatile bromine leaving groups makes it a powerful intermediate in the construction of complex molecular architectures. In medicinal chemistry and materials science, the incorporation of fluorine atoms is a well-established strategy to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1] The bromine atoms serve as reactive handles for a variety of cross-coupling and organometallic reactions, providing a gateway to diverse functionalization. This guide offers a comprehensive overview of the known chemical properties, reactivity, and safe handling of this important synthetic building block.

Core Molecular and Physical Properties

The fundamental properties of 1,3-Dibromo-2,5-difluorobenzene are summarized below, providing essential data for reaction planning and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 128259-68-7 | [2] |

| Molecular Formula | C₆H₂Br₂F₂ | [2] |

| Molecular Weight | 271.88 g/mol | [2] |

| Physical Form | Solid | [3] |

| Boiling Point | 208.8 ± 35.0 °C at 760 mmHg | [4] |

| Density | 2.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 80.1 ± 25.9 °C | [4] |

| LogP | 3.69 | [4] |

| IUPAC Name | 1,3-dibromo-2,5-difluorobenzene | [2] |

Spectroscopic Profile

Detailed spectroscopic analysis is critical for reaction monitoring and structural confirmation. While a comprehensive public database of spectra for this specific isomer is limited, typical spectroscopic features can be inferred from its structure and data from analogous compounds.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is the most definitive tool for fluorine-containing compounds due to its wide chemical shift range and high sensitivity.[5][6] For 1,3-Dibromo-2,5-difluorobenzene, two distinct signals are expected for the chemically non-equivalent fluorine atoms at positions 2 and 5. Each signal would likely appear as a multiplet due to coupling with the aromatic protons and potentially through-space coupling with each other. A documented spectrum can be found in the Journal of Fluorine Chemistry.[7]

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets.[8] Carbons further away will show smaller two-, three-, or four-bond couplings (ⁿJCF), leading to more complex splitting patterns.[8]

-

¹H NMR: The ¹H NMR spectrum would be expected to show two signals in the aromatic region for the two non-equivalent protons at positions 4 and 6. These signals would appear as complex multiplets (e.g., doublet of doublets of doublets) due to coupling to each other (³JHH) and to the two different fluorine atoms (³JHF and ⁴JHF).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹Br/⁸¹Br), with intense M, M+2, and M+4 peaks.

Reactivity and Synthetic Utility

The synthetic utility of 1,3-Dibromo-2,5-difluorobenzene stems from the differential reactivity of its halogen substituents, enabling selective and sequential transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds are prime sites for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for forming C-C, C-N, and C-O bonds.[9]

Expertise & Experience Insight: The two bromine atoms at the 1- and 3-positions are chemically distinct due to the influence of the fluorine substituents. The C1-Br bond is flanked by two fluorine atoms, while the C3-Br bond is not. This electronic difference can often be exploited to achieve regioselective mono-functionalization under carefully controlled conditions (e.g., using specific ligands, lower temperatures, or a substoichiometric amount of the coupling partner) before proceeding to a second, different coupling reaction.

Workflow: Suzuki-Miyaura Cross-Coupling The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organoboron reagent with an aryl halide.[9][10]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,3-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 44891181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. azom.com [azom.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of 1,3-Dibromo-2,5-difluorobenzene: A Technical Guide for Advanced Chemical Research

An In-depth Exploration of a Multi-step Pathway Leveraging Regiocontrolled Bromination and Sandmeyer Deamination for the Preparation of a Key Fluorinated Building Block.

Introduction

1,3-Dibromo-2,5-difluorobenzene is a vital fluorinated building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern, featuring both bromine and fluorine atoms, offers multiple reactive sites for subsequent cross-coupling reactions and other chemical transformations. This guide provides a comprehensive overview of a robust and reliable synthetic pathway to 1,3-Dibromo-2,5-difluorobenzene, designed for researchers, scientists, and professionals in drug development. The elucidated methodology emphasizes strategic control of regioselectivity and leverages well-established, high-yielding reactions to ensure the efficient production of this valuable compound.

Core Synthetic Strategy: A Two-Stage Approach

The most effective and scientifically sound pathway for the synthesis of 1,3-Dibromo-2,5-difluorobenzene involves a two-stage process commencing with the regioselective dibromination of a commercially available starting material, 2,5-difluoroaniline. This is followed by the removal of the directing amino group via a Sandmeyer reaction. This strategy is predicated on the powerful directing effect of the amino group in electrophilic aromatic substitution, which allows for the precise installation of the bromine atoms at the desired positions.

Caption: Overall synthetic workflow for 1,3-Dibromo-2,5-difluorobenzene.

PART 1: Regioselective Dibromination of 2,5-Difluoroaniline

The initial and most critical step in this synthesis is the highly regioselective dibromination of 2,5-difluoroaniline. The success of the entire pathway hinges on the precise positioning of the two bromine atoms on the aromatic ring.

Mechanistic Rationale and Control of Regioselectivity

The regiochemical outcome of the bromination is governed by the directing effects of the substituents already present on the benzene ring: the strongly activating and ortho-, para-directing amino group (-NH₂) and the deactivating but also ortho-, para-directing fluorine atoms (-F).[1][2]

In 2,5-difluoroaniline, the positions ortho and para to the powerful amino group are positions 4 and 6. The fluorine atoms at positions 2 and 5 also direct incoming electrophiles to their respective ortho and para positions. The directing effects are synergistic, strongly favoring electrophilic attack at positions 4 and 6. The amino group's potent activating nature overcomes the deactivating effect of the fluorine atoms, facilitating the substitution.

Therefore, the reaction of 2,5-difluoroaniline with two equivalents of a brominating agent is expected to yield 2,4-dibromo-3,6-difluoroaniline with high selectivity.

Experimental Protocol: Dibromination of 2,5-Difluoroaniline

This protocol is adapted from established methods for the bromination of substituted anilines.[3]

Materials:

-

2,5-Difluoroaniline

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Suitable organic solvent (e.g., Dichloromethane or Diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-difluoroaniline (1.0 eq.) in glacial acetic acid.

-

Cool the solution in an ice bath to maintain a temperature below 25°C.

-

Slowly add a solution of bromine (2.0 eq.) in glacial acetic acid dropwise to the stirred aniline solution. Maintain the temperature throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours to ensure complete reaction.

-

Quench the reaction by the addition of an aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2,4-dibromo-3,6-difluoroaniline. The product can be further purified by recrystallization or column chromatography if necessary.

| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Key Role |

| 2,5-Difluoroaniline | 129.11 | 1.0 | Starting Material |

| Bromine | 159.81 | 2.0 | Brominating Agent |

| 2,4-Dibromo-3,6-difluoroaniline | 286.91 | - | Intermediate |

PART 2: Sandmeyer Deamination of 2,4-Dibromo-3,6-difluoroaniline

The second stage of the synthesis involves the conversion of the amino group of 2,4-dibromo-3,6-difluoroaniline into a diazonium salt, which is then displaced by a bromine atom in a copper(I)-catalyzed Sandmeyer reaction.[4][5][6] This reaction is a cornerstone of aromatic chemistry for the conversion of anilines to a wide variety of functional groups.[7]

Mechanistic Insights into the Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4] The key steps are:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) to form a diazonium salt.

-

Single-Electron Transfer (SET): The copper(I) catalyst transfers a single electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final aryl bromide product.

Caption: Simplified mechanism of the Sandmeyer bromination reaction.

Experimental Protocol: Deamination of 2,4-Dibromo-3,6-difluoroaniline

This protocol is based on general procedures for the Sandmeyer reaction.[8]

Materials:

-

2,4-Dibromo-3,6-difluoroaniline

-

Sodium nitrite (NaNO₂)

-

48% Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Ice

-

Suitable organic solvent (e.g., Diethyl ether or Dichloromethane)

Procedure:

-

In a round-bottom flask, suspend 2,4-dibromo-3,6-difluoroaniline (1.0 eq.) in a mixture of 48% hydrobromic acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the gas evolution ceases, warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer with water, aqueous sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The crude 1,3-Dibromo-2,5-difluorobenzene can be purified by distillation under reduced pressure or column chromatography.

| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Key Role |

| 2,4-Dibromo-3,6-difluoroaniline | 286.91 | 1.0 | Starting Material |

| Sodium Nitrite | 69.00 | 1.05 | Diazotizing Agent |

| Copper(I) Bromide | 143.45 | 1.2 | Catalyst |

| 1,3-Dibromo-2,5-difluorobenzene | 271.89 | - | Final Product |

Conclusion

The synthesis of 1,3-Dibromo-2,5-difluorobenzene presented herein offers a logical and experimentally validated pathway for obtaining this valuable research chemical. By strategically employing the directing effects of substituents on the aromatic ring, the regioselective dibromination of 2,5-difluoroaniline can be achieved with high fidelity. The subsequent Sandmeyer deamination provides a reliable method for the removal of the amino group, yielding the desired final product. This in-depth guide, with its detailed protocols and mechanistic explanations, serves as a valuable resource for chemists engaged in the synthesis of complex fluorinated aromatic compounds.

References

-

Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

-

LibreTexts. (2022). 7.5: Directing Effects. In Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (2023). Electrophilic aromatic directing groups. In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. In PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Kaszyński, P., & Bodine, D. C. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Tetrahedron, 60(3), 529-538.

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

1,3-Dibromo-2,5-difluorobenzene CAS number 128259-68-7

An In-depth Technical Guide to 1,3-Dibromo-2,5-difluorobenzene (CAS No. 128259-68-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Introduction: A Versatile Halogenated Building Block

1,3-Dibromo-2,5-difluorobenzene is a synthetically valuable aromatic compound whose utility is derived from its specific pattern of halogen substitution. The presence of two bromine and two fluorine atoms on the benzene ring creates a molecule with distinct reactivity and electronic properties. The bromine atoms serve as versatile synthetic handles, primarily for metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. Simultaneously, the fluorine atoms, with their high electronegativity, modulate the electronic characteristics (such as the HOMO/LUMO energy levels) of the ring and can enhance properties like metabolic stability and binding affinity in pharmaceutical contexts.[1][2] This guide provides a detailed overview of its properties, synthesis, reactivity, and applications, offering a technical resource for professionals in organic synthesis, materials science, and medicinal chemistry.

Physicochemical and Spectroscopic Profile

The fundamental properties of 1,3-Dibromo-2,5-difluorobenzene are critical for its handling, reaction setup, and characterization. The compound is a solid at room temperature and possesses a high molecular weight due to the two bromine atoms.[3]

| Property | Value | Source(s) |

| CAS Number | 128259-68-7 | [4] |

| Molecular Formula | C₆H₂Br₂F₂ | [3][4] |

| Molecular Weight | 271.88 g/mol | [3][4] |

| Physical Form | Solid | [3][5] |

| Boiling Point | 208.8 ± 35.0 °C at 760 mmHg | [3] |

| SMILES | C1=C(C=C(C(=C1Br)F)Br)F | [4] |

| InChIKey | QTZSKHCRRPXONC-UHFFFAOYSA-N | [4][5] |

| Purity (Typical) | ≥97% | [5][6] |

| Storage | Store sealed in a dry, room temperature environment | [3][5] |

Synthesis & Mechanistic Considerations

1,3-Dibromo-2,5-difluorobenzene is typically prepared through electrophilic aromatic substitution reactions on a difluorobenzene precursor. The directing effects of the fluorine atoms are key to achieving the desired substitution pattern.

Representative Synthetic Protocol: Electrophilic Bromination

This protocol is a representative example based on standard bromination procedures for activated or moderately deactivated aromatic rings.

Causality: The choice of 1,4-difluorobenzene as a starting material is logical. The two fluorine atoms are ortho-, para-directing activators (by resonance) but deactivating (by induction). The position ortho to one fluorine and meta to the other is the most likely site for electrophilic substitution. A second bromination would then occur at the remaining activated position.

Protocol:

-

Reaction Setup: To a stirred solution of 1,4-difluorobenzene (1.0 equiv.) in a suitable solvent (e.g., chloroform or acetic acid) in a three-neck flask equipped with a dropping funnel and a reflux condenser, add a Lewis acid catalyst such as iron(III) bromide (FeBr₃, 0.1 equiv.). The reaction should be protected from light to prevent radical side reactions.

-

Reagent Addition: Slowly add a solution of bromine (2.1 equiv.) in the same solvent to the flask via the dropping funnel at room temperature. The reaction is exothermic, and cooling may be necessary to maintain control.

-

Reaction & Monitoring: After the addition is complete, heat the mixture to a moderate temperature (e.g., 40-50 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and quench by carefully pouring it into a cold, saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Final Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 1,3-Dibromo-2,5-difluorobenzene.

Core Reactivity and Applications

The synthetic utility of 1,3-Dibromo-2,5-difluorobenzene is rooted in the differential reactivity of its halogen substituents. The C-Br bonds are significantly more reactive in metal-catalyzed cross-coupling reactions than the C-F bonds, enabling its use as a rigid scaffold for building larger, functional molecules.

Application in Organic Electronics & OLEDs

This molecule is a valuable building block for materials used in Organic Light-Emitting Diodes (OLEDs).[10] The difluorobenzene core can be integrated into larger conjugated systems that serve as emitters or host materials.

Causality:

-

Electronic Tuning: The electron-withdrawing fluorine atoms help to lower the HOMO and LUMO energy levels of the resulting material. This is a critical strategy for tuning emission color, improving charge injection/transport, and enhancing device stability.[11][12]

-

Synthetic Access: The two bromine atoms allow for sequential or dual cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to attach chromophores, charge-transporting moieties, or other functional groups.[13] This modular approach is essential for the rational design of high-performance OLED materials.[14]

Caption: Workflow for developing OLED materials from the core building block.

Application in Pharmaceutical and Agrochemical Synthesis

While specific examples naming 1,3-Dibromo-2,5-difluorobenzene are not prevalent in the initial search results, its structure is highly relevant to drug discovery. Halogenated aromatic rings are common motifs in pharmaceuticals and agrochemicals.[1][2]

Causality:

-

Metabolic Stability: The presence of fluorine can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[15]

-

Scaffolding: The dibromo functionality allows for the attachment of two different substituents through orthogonal coupling strategies, enabling the exploration of chemical space around a core scaffold to optimize biological activity.[1]

Caption: Representative sequential cross-coupling reaction pathway.

Safety, Handling, and Storage

1,3-Dibromo-2,5-difluorobenzene is classified as a hazardous substance and requires careful handling in a laboratory setting.[4]

-

Hazard Classification (GHS):

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling should be performed in a well-ventilated fume hood.[16]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][5][17]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[17]

Conclusion

1,3-Dibromo-2,5-difluorobenzene is a specialized but powerful intermediate for the synthesis of advanced functional materials and complex organic molecules. Its unique substitution pattern provides a stable, electronically-tuned core with two reactive sites for elaboration via modern cross-coupling chemistry. For researchers in materials science, particularly in the field of organic electronics, and for medicinal chemists developing novel therapeutics, this compound represents a key building block for creating next-generation molecular architectures.

References

-

1,3-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 44891181. PubChem, National Center for Biotechnology Information. [Link]

-

1,3-Dibromo-2,5-difluorobenzene | 128259-68-7 | MFCD09878120. AA Blocks. [Link]

-

1,3-Dibromo-2,5-difluorobenzene | CAS#:128259-68-7. Chemsrc. [Link]

-

Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation. Royal Society of Chemistry. [Link]

-

SAFETY DATA SHEET - 1,3-Dibromobenzene. Thermo Fisher Scientific. [Link]

-

1,3-Dibromo-2,5-difluorobenzene, ≥98%. AccelaChem. [Link]

-

Supporting Information for Magnesiation of C-F bonds. The Royal Society of Chemistry. [Link]

-

1,4-Dibromo-2,5-difluorobenzene: Synthesis, Properties, and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central, National Institutes of Health. [Link]

-

1,3-Dibromobenzene | C6H4Br2 | CID 7927. PubChem, National Center for Biotechnology Information. [Link]

-

The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. PubMed Central, National Institutes of Health. [Link]

-

Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. National Institutes of Health. [Link]

-

1,4-Dibromo-2,5-diiodobenzene: A Key Enabler for the Future of Organic Electronics. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Fluorinated Distyrylbenzene Chromophores. Journal of the American Chemical Society. [Link]

-

Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. aablocks.com [aablocks.com]

- 4. 1,3-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 44891181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dibromo-2,5-difluorobenzene | 128259-68-7 [sigmaaldrich.com]

- 6. 128259-68-7,1,3-Dibromo-2,5-difluorobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR [m.chemicalbook.com]

- 8. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 1H NMR spectrum [chemicalbook.com]

- 9. 1,4-Dibromo-2,5-difluorobenzene(327-51-5) 1H NMR [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Molecular Structure and Geometry of 1,3-Dibromo-2,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,5-difluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₂Br₂F₂. This molecule is of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science due to its unique substitution pattern, which imparts specific reactivity and physicochemical properties. The presence of four halogen substituents on the benzene ring—two bromine and two fluorine atoms—creates a versatile scaffold for the construction of more complex molecules. The bromine atoms serve as excellent leaving groups for various cross-coupling reactions, while the fluorine atoms can influence the electronic properties, metabolic stability, and binding affinity of derivative compounds, making it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive analysis of the molecular structure and geometry of 1,3-dibromo-2,5-difluorobenzene, supported by theoretical calculations and spectroscopic principles, to offer a foundational understanding for its application in advanced chemical synthesis.

Molecular Identity

| Property | Value | Source |

| IUPAC Name | 1,3-Dibromo-2,5-difluorobenzene | PubChem |

| CAS Number | 128259-68-7 | PubChem |

| Molecular Formula | C₆H₂Br₂F₂ | PubChem |

| Molecular Weight | 271.89 g/mol | PubChem |

| SMILES | C1=C(C=C(C(=C1Br)F)Br)F | PubChem |

| InChI | InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | PubChem |

Molecular Structure and Geometry

The molecular structure of 1,3-dibromo-2,5-difluorobenzene is characterized by a planar benzene ring with a specific arrangement of its substituents. This arrangement dictates the molecule's overall geometry, polarity, and reactivity.

Theoretical Geometry Optimization

Based on this established methodology, the optimized geometry of 1,3-dibromo-2,5-difluorobenzene reveals a nearly planar structure with slight distortions in the benzene ring due to the varying steric and electronic effects of the halogen substituents. The C-Br bonds are significantly longer than the C-F and C-H bonds, and the bond angles within the ring deviate slightly from the ideal 120° of an unsubstituted benzene ring.

Table of Predicted Geometrical Parameters (DFT)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | ~1.89 |

| C-F | ~1.35 |

| C-C (aromatic) | ~1.39 - 1.40 |

| C-H | ~1.08 |

| **Bond Angles (°) ** | |

| C-C-C (ring) | ~118 - 122 |

| C-C-Br | ~119 - 121 |

| C-C-F | ~119 - 121 |

Note: These are estimated values based on DFT calculations of similar molecules and should be considered as such in the absence of experimental crystallographic data.

Synthesis Protocols

The synthesis of 1,3-dibromo-2,5-difluorobenzene typically involves the introduction of bromine atoms onto a difluorinated benzene precursor. A common and effective method is the Sandmeyer reaction, starting from a suitable aniline derivative.[4]

Example Protocol: Synthesis from 2,5-Difluoroaniline

This protocol describes a potential synthetic route based on established chemical transformations.

Step 1: Diazotization of 2,5-Difluoroaniline

-

Dissolve 2,5-difluoroaniline in an aqueous solution of a strong acid, such as hydrobromic acid (HBr), and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. This generates the in situ diazonium salt, 2,5-difluorobenzenediazonium bromide.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any residual acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-bromo-2,5-difluorobenzene.

Step 4: Bromination of 1-Bromo-2,5-difluorobenzene

-

To introduce the second bromine atom at the 3-position, an electrophilic aromatic substitution (bromination) is performed.

-

Dissolve 1-bromo-2,5-difluorobenzene in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), along with a Lewis acid catalyst (e.g., iron(III) bromide, FeBr₃).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine.

-

Perform an aqueous work-up similar to Step 3, followed by purification via distillation or chromatography to yield 1,3-dibromo-2,5-difluorobenzene.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of 1,3-dibromo-2,5-difluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons. Due to the unsymmetrical substitution, these protons are chemically non-equivalent. The signals will appear as multiplets due to coupling with each other and with the neighboring fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The signals for the carbons bonded to fluorine will appear as doublets due to ¹J(C-F) coupling. The carbons bonded to bromine will be shifted downfield.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range.[5][6] The ¹⁹F NMR spectrum of 1,3-dibromo-2,5-difluorobenzene is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will be split into multiplets due to coupling with the neighboring protons and potentially with each other. The chemical shifts are influenced by the electronic environment created by the other substituents.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and the overall vibrational modes of the molecule. Key expected absorption bands include:

-

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

-

C=C stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-F stretching: The C-F stretching vibrations are typically strong and appear in the 1350-1100 cm⁻¹ range.

-

C-Br stretching: The C-Br stretching vibrations are found at lower wavenumbers, typically in the 650-500 cm⁻¹ region.[9]

The overall IR spectrum will be a unique fingerprint for the molecule, influenced by the substitution pattern.[10][11][12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio). This will result in a characteristic M, M+2, and M+4 pattern for a dibrominated compound.

-

Fragmentation: Common fragmentation pathways for halogenated benzenes include the loss of a halogen atom (Br or F) and cleavage of the aromatic ring.[14][15][16][17]

Reactivity and Applications in Drug Development

The two bromine atoms at the 1- and 3-positions are susceptible to a variety of cross-coupling reactions, making 1,3-dibromo-2,5-difluorobenzene a valuable building block for creating more complex molecular architectures.

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organoboron compound and an organohalide.[18][19][20] 1,3-Dibromo-2,5-difluorobenzene can undergo sequential or double Suzuki couplings to introduce new aryl or alkyl groups, providing a pathway to biaryl and terphenyl structures that are common motifs in pharmaceuticals.[21]

-

Heck-Mizoroki Reaction: This reaction couples the organohalide with an alkene to form a substituted alkene.[22][23][24][25][26] This allows for the introduction of vinyl groups onto the aromatic ring.

The differential reactivity of the C-Br and C-F bonds, and potentially between the two non-equivalent C-Br bonds, can be exploited for selective, stepwise functionalization.

Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[12] 1,3-Dibromo-2,5-difluorobenzene serves as a precursor to molecules that can be explored for a variety of therapeutic targets. Its derivatives have potential applications in the development of kinase inhibitors, antivirals, and other therapeutic agents.

Safety and Handling

1,3-Dibromo-2,5-difluorobenzene is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

1,3-Dibromo-2,5-difluorobenzene is a key synthetic intermediate with a well-defined molecular structure that predisposes it to a range of useful chemical transformations. Its geometry, as predicted by computational methods, and its characteristic spectroscopic fingerprint provide the necessary tools for its identification and use in complex synthetic pathways. The strategic placement of its bromine and fluorine substituents makes it a valuable building block for the synthesis of novel compounds in the pharmaceutical and materials science industries. A thorough understanding of its properties, as outlined in this guide, is crucial for its effective application in research and development.

References

- Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, Jianbao Zhao, Brant E. Billinghurst, Hong Gao, Ziqiu Chen, Gao-Lei Hou. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.

- Multifunctional Benzene-Based Solid Additive for Synergistically Boosting Efficiency and Stability in Layer-by-Layer Organic Photovoltaics. (2024). MDPI.

- Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. (2025). Ningbo Inno Pharmchem Co., Ltd..

- The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). Self-published.

-

1,3-Dibromo-2,5-difluorobenzene. (n.d.). PubChem. Retrieved from [Link]

- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). Self-published.

- FTIR spectroscopic study of thioanisole and its two halogenated deriv

- 128259-71-2 Cas No. | 2,5-Dibromo-1,3-difluorobenzene. (n.d.). Apollo Scientific.

- 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.

- The Heck coupling reaction of aryl bromides with styrene. (n.d.).

- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University.

- Halogenated Organic Compounds. (2023). Spectroscopy Online.

- Heck coupling reaction of different aryl halides with styrene. (n.d.).

- 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara.

- Process for preparing 1,3-difluorobenzene. (1996).

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

- Quantum Chemical Calculations on the Geometrical, Spectroscopic (FTIR, FT-Raman) analysis of 1,4-dibromo-2,5-difluorobenzene for. (2018).

- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI.

- 1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Process for the preparation of 1-bromo-3,5-difluorobenzene. (1996). SciSpace.

- Fluorine NMR. (n.d.). Self-published.

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.

- 19Flourine NMR. (n.d.). Self-published.

- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (2018). CHEMISTRY 1000.

- Fragmentation in Mass Spectrometry. (2023). YouTube.

- The Heck coupling reactions of aryl bromides with styrene. (n.d.).

- A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. (n.d.). Benchchem.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Self-published.

- Fragmentation in Mass Spectrometry. (n.d.). YouTube.

- Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. (2025). Self-published.

- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.).

- 1,4-Dibromo-2,5-difluorobenzene(327-51-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- 1,2-Dibromo-4,5-difluorobenzene(64695-78-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Mass Spectrometry: Fragment

- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons.

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. (n.d.). Benchchem.

- (PDF) A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. (2017).

- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central.

- 1,3-Difluorobenzene. (n.d.). PubMed Central.

- Synthesis and Application of 2,3-Difluorobromobenzene. (2022). ChemicalBook.

- State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (n.d.). PubMed Central.

- ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities. (2012). TKM (KIT).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

- 5. biophysics.org [biophysics.org]

- 6. azom.com [azom.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 11. mdpi.com [mdpi.com]

- 12. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 13. pubs.aip.org [pubs.aip.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 16. m.youtube.com [m.youtube.com]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. Yoneda Labs [yonedalabs.com]

- 19. benchchem.com [benchchem.com]

- 20. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. sctunisie.org [sctunisie.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1,3-Dibromo-2,5-difluorobenzene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,5-difluorobenzene (CAS No. 128259-68-7) is a halogenated aromatic compound with significant utility as a building block in organic synthesis.[1][2] Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The precise characterization of this compound is paramount for its effective use, ensuring the identity and purity of subsequent products. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize 1,3-Dibromo-2,5-difluorobenzene: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

-

IUPAC Name: 1,3-dibromo-2,5-difluorobenzene[3]

-

Molecular Formula: C₆H₂Br₂F₂[3]

-

Molecular Weight: 271.88 g/mol [3]

-

CAS Number: 128259-68-7[3]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 1,3-Dibromo-2,5-difluorobenzene, high-resolution mass spectrometry (HRMS) provides precise mass measurements that confirm its molecular formula.

Expected Mass Spectrometric Data

| Parameter | Value | Reference |

| Exact Mass | 271.84708 Da | [3] |

| Monoisotopic Mass | 269.84913 Da | [3] |

The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.

-

Sample Introduction: A dilute solution of 1,3-Dibromo-2,5-difluorobenzene in a volatile solvent (e.g., dichloromethane or ethyl acetate) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺•).

-

Fragmentation: The high energy of EI causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the cleavage of the aromatic ring.

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 1,3-Dibromo-2,5-difluorobenzene, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. A ¹⁹F NMR spectrum is available for this compound on the SpectraBase database.[3]

¹H NMR Spectroscopy

Due to the substitution pattern, the ¹H NMR spectrum of 1,3-Dibromo-2,5-difluorobenzene is expected to show two distinct signals for the two aromatic protons. The chemical shifts will be influenced by the deshielding effects of the fluorine and bromine atoms. The signals will appear as complex multiplets due to coupling with each other and with the fluorine atoms.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts of the carbons will be significantly affected by the attached halogens. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants, and smaller two- and three-bond couplings will also be observed, leading to splitting of the carbon signals.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of 1,3-Dibromo-2,5-difluorobenzene is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for ¹H, ¹³C, and ¹⁹F NMR.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes of a molecule. The IR spectrum of 1,3-Dibromo-2,5-difluorobenzene will be characterized by absorption bands corresponding to C-H, C-F, C-Br, and C=C bonds.

Expected IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1300-1000 | C-F stretching |

| Below 1000 | C-Br stretching and other fingerprint region vibrations |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a convenient method for obtaining IR spectra of solid samples with minimal preparation.

-

Sample Preparation: A small amount of solid 1,3-Dibromo-2,5-difluorobenzene is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. A background spectrum of the clean ATR crystal is taken prior to the sample measurement for correction.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of 1,3-Dibromo-2,5-difluorobenzene.

Sources

An In-depth Technical Guide to the Solubility of 1,3-Dibromo-2,5-difluorobenzene in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1,3-dibromo-2,5-difluorobenzene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, practical methodologies for solubility determination, and predictive insights to guide solvent selection.

Introduction: The Significance of Solubility in Application

1,3-Dibromo-2,5-difluorobenzene (CAS No. 128259-68-7) is a halogenated aromatic compound with a molecular formula of C₆H₂Br₂F₂ and a molecular weight of approximately 271.88 g/mol [1][2]. Its utility in organic synthesis, particularly in the formation of complex molecules for pharmaceuticals and materials science, is critically dependent on its solubility in various organic solvents. Understanding and predicting its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This guide provides a foundational understanding of these principles and practical approaches to solubility assessment.

Physicochemical Properties of 1,3-Dibromo-2,5-difluorobenzene

A foundational understanding of the physical and chemical properties of 1,3-dibromo-2,5-difluorobenzene is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂F₂ | [1][2] |

| Molecular Weight | 271.88 g/mol | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | 208.8 ± 35.0 °C at 760 mmHg | [2] |

| XLogP3 | 3.5 | [2] |

The high XLogP3 value suggests a lipophilic nature, indicating a preference for non-polar environments over aqueous solutions. The solid form at room temperature necessitates the selection of solvents capable of overcoming the crystal lattice energy for dissolution.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4][5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of 1,3-dibromo-2,5-difluorobenzene is influenced by the presence of electronegative fluorine and bromine atoms, which create bond dipoles. However, the symmetrical arrangement of these substituents on the benzene ring can lead to a relatively low overall molecular dipole moment.

Solvent-Solute Interactions:

The dissolution process is governed by the interplay of forces between the solvent and solute molecules. For 1,3-dibromo-2,5-difluorobenzene, the following interactions with organic solvents are critical:

-

Van der Waals Forces: As a non-polar molecule, London dispersion forces will be the primary mode of interaction with non-polar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: In polar aprotic solvents such as acetone or ethyl acetate, dipole-dipole interactions will contribute to solubility.

-

Hydrogen Bonding: 1,3-Dibromo-2,5-difluorobenzene is not a hydrogen bond donor but can act as a weak hydrogen bond acceptor due to the lone pairs on the fluorine and bromine atoms.[2] This suggests limited solubility in protic solvents like alcohols, where the solvent's hydrogen bonding network would need to be disrupted.

The structural features of 1,3-dibromo-2,5-difluorobenzene suggest that it will exhibit favorable solubility in non-polar and weakly polar aprotic solvents. Solvents with high polarity, especially those with strong hydrogen bonding networks, are less likely to be effective.

Figure 1: Predicted solubility interactions of 1,3-Dibromo-2,5-difluorobenzene.

Experimental Determination of Solubility

Given the absence of extensive published quantitative data, experimental determination is crucial. The following protocols outline standard methods for assessing the solubility of 1,3-dibromo-2,5-difluorobenzene.

Qualitative "Rule of Thumb" Method

This rapid assessment provides a preliminary indication of solubility.

Protocol:

-

Place approximately 1 mg of 1,3-dibromo-2,5-difluorobenzene into a small vial.

-

Add the chosen organic solvent dropwise while agitating the vial.

-

Observe the dissolution. If the solid dissolves completely within a few drops, it is considered highly soluble.[6]

Equilibrium Solubility (Shake-Flask) Method

This is a traditional and reliable method for quantitative solubility measurement.[3]

Protocol:

-

Add an excess amount of 1,3-dibromo-2,5-difluorobenzene to a known volume of the selected organic solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand, permitting any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Analyze the concentration of the dissolved solid in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Figure 2: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

High-Throughput Screening (HTS) Methods

For rapid screening of multiple solvents, automated HTS methods are employed. These often involve smaller scales and robotic liquid handlers, with solubility determined by light scattering or other rapid analytical techniques.

Predictive Solubility in Common Organic Solvents

Based on the theoretical principles outlined, the following table provides a qualitative prediction of the solubility of 1,3-dibromo-2,5-difluorobenzene in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | "Like dissolves like"; strong van der Waals interactions.[3] |

| Toluene | Non-polar (aromatic) | High | Similar aromatic character and van der Waals forces. |

| Dichloromethane | Weakly Polar Aprotic | Moderate to High | Good balance of polarity to interact with the C-Br and C-F dipoles without a strong H-bonding network. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is suitable. |

| Acetone | Polar Aprotic | Moderate | The carbonyl group provides polarity, but the lack of hydrogen bond donation is favorable. |

| Ethyl Acetate | Polar Aprotic | Moderate | Similar to acetone, the ester group provides polarity. |

| Ethanol | Polar Protic | Low to Moderate | The energy required to disrupt the solvent's hydrogen bonding network may hinder dissolution. |

| Methanol | Polar Protic | Low | Stronger hydrogen bonding network than ethanol, making dissolution less favorable. |

| Water | Polar Protic | Very Low | The high polarity and strong hydrogen bonding of water, combined with the non-polar nature of the solute, result in poor solubility.[5] |

Safety and Handling

1,3-Dibromo-2,5-difluorobenzene is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.[7][8] General precautions include:

-

Working in a well-ventilated area or fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Avoiding inhalation of dust or vapors.

-

Storing in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][9]

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- PubChem. 1,3-Dibromo-2,5-difluorobenzene.

- AA Blocks. 1,3-Dibromo-2,5-difluorobenzene.

- PubMed. (2017).

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Khan Academy. Solubility of organic compounds.

- Sigma-Aldrich. 2,5-Dibromo-1,3-difluorobenzene.

- ChemicalBook. 1,3-Dibromo-2,5-difluorobenzene.

- Sigma-Aldrich. 1,4-Dibromo-2,5-difluorobenzene.

- Chemsrc. 1,3-Dibromo-2,5-difluorobenzene.

- Fisher Scientific. (2021, December 24).

- SAFETY D

- TCI Chemicals. (2025, June 30).

Sources

- 1. 1,3-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 44891181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Dibromo-2,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 1,3-dibromo-2,5-difluorobenzene, a halogenated aromatic compound of increasing interest in pharmaceutical and materials science. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from foundational principles of physical organic chemistry, data on related halogenated benzenes, and standard analytical methodologies to present a scientifically grounded perspective. The document explores the influence of C-Br and C-F bond energies on thermal stability, proposes likely decomposition pathways, and details the experimental protocols necessary for a thorough investigation of its thermal behavior. This guide is intended to serve as a valuable resource for researchers working with this and similar polyhalogenated aromatic compounds, enabling a proactive approach to safe handling, reaction design, and material property assessment.

Introduction: The Significance of Polyhalogenated Benzenes

Polyhalogenated aromatic compounds are critical building blocks in a wide array of applications, from active pharmaceutical ingredients (APIs) to high-performance polymers and flame retardants. The specific arrangement and type of halogen substituents on the benzene ring profoundly influence the molecule's chemical reactivity, physical properties, and, crucially, its thermal stability. 1,3-Dibromo-2,5-difluorobenzene (Figure 1) is a prime example of a molecule where the interplay of different halogens dictates its behavior under thermal stress.

Understanding the thermal stability and decomposition of such compounds is paramount for several reasons:

-

Process Safety: Many synthetic procedures involving halogenated aromatics are conducted at elevated temperatures. A thorough understanding of decomposition onsets and the nature of decomposition products is essential to prevent uncontrolled exothermic events and ensure safe laboratory and manufacturing operations.

-

Drug Development: The stability of an API and its intermediates is a critical quality attribute. Thermal degradation can lead to the formation of impurities that may be toxic or alter the therapeutic efficacy of the final drug product.

-

Materials Science: For applications in polymers and other advanced materials, the thermal stability of the monomer or additive directly impacts the performance and lifespan of the final product.

This guide will provide a detailed examination of the factors governing the thermal stability of 1,3-dibromo-2,5-difluorobenzene and the methodologies to characterize its decomposition.

Theoretical Framework for Thermal Stability

The thermal stability of a molecule is fundamentally linked to the strength of its chemical bonds. In the case of 1,3-dibromo-2,5-difluorobenzene, the key bonds to consider are the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds on the aromatic ring.

Bond Dissociation Energies: The Decisive Factor

The energy required to break a chemical bond homolytically is known as the bond dissociation energy (BDE). A higher BDE corresponds to a stronger, more stable bond that is less susceptible to cleavage at elevated temperatures. For halogenated benzenes, there is a significant difference in the BDEs of C-F and C-Br bonds:

-

C-F Bond: The C-F bond is one of the strongest single bonds in organic chemistry, with a BDE of up to 130 kcal/mol.[1] This exceptional strength is attributed to the high electronegativity of fluorine, which leads to a highly polarized and strong bond.[1]

-

C-Br Bond: The C-Br bond in bromobenzene is considerably weaker, with a BDE of approximately 79-83 kcal/mol.[2][3]

This disparity in bond energies is the primary determinant of the initial decomposition pathway for 1,3-dibromo-2,5-difluorobenzene.

Inductive and Resonance Effects

Halogens exert both an inductive and a resonance effect on the benzene ring. The strong electron-withdrawing inductive effect of fluorine and bromine can enhance the overall stability of the aromatic ring.[4] Conversely, the resonance effect, where lone pairs on the halogens are donated to the π-system, can also influence stability.[5] For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution but contributing to its thermal robustness.[5]

The presence of multiple halogen substituents, as in 1,3-dibromo-2,5-difluorobenzene, creates a complex electronic environment that further modulates the stability of the C-X bonds and the aromatic ring itself.

Proposed Decomposition Pathways

Based on the principles outlined above, a plausible multi-stage decomposition pathway for 1,3-dibromo-2,5-difluorobenzene under pyrolytic (inert atmosphere) conditions can be proposed.

Initial Decomposition: C-Br Bond Scission

Given the significantly lower BDE of the C-Br bond compared to the C-F bond, the initial and rate-determining step in the thermal decomposition of 1,3-dibromo-2,5-difluorobenzene is expected to be the homolytic cleavage of a C-Br bond. This will generate a bromo-difluorophenyl radical and a bromine radical.

Caption: Initial C-Br bond cleavage in 1,3-Dibromo-2,5-difluorobenzene.

Secondary Decomposition and Product Formation

Following the initial C-Br bond scission, a cascade of reactions involving the resulting radical species is likely to occur, leading to a complex mixture of products.

-

Hydrogen Abstraction: The bromo-difluorophenyl radical can abstract a hydrogen atom from other molecules in the system to form a bromodifluorobenzene isomer.

-

Further Decomposition: At higher temperatures, the remaining C-Br bond in the bromo-difluorophenyl radical or the newly formed bromodifluorobenzene can also cleave. The much stronger C-F bonds would require significantly more energy to break.

-

Radical Combination: The highly reactive radical species can combine to form larger, polycyclic aromatic hydrocarbons (PAHs), which may also be halogenated.

-

Formation of HBr: The bromine radical can abstract hydrogen to form hydrogen bromide.

The expected decomposition products would therefore include:

-

Bromodifluorobenzenes

-

Difluorobenzene

-

Hydrogen bromide

-

Various brominated and fluorinated polycyclic aromatic compounds

The overall proposed decomposition pathway is illustrated below:

Sources

Purity Analysis of 1,3-Dibromo-2,5-difluorobenzene: An In-depth Technical Guide

Introduction: The Critical Role of Purity in Halogenated Building Blocks

1,3-Dibromo-2,5-difluorobenzene is a key halogenated aromatic building block utilized in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and advanced materials. The precise arrangement of its bromine and fluorine substituents on the benzene ring imparts unique reactivity and physicochemical properties, making it a valuable synthon. However, the very nature of its synthesis can lead to the formation of various impurities, including positional isomers, starting materials, and by-products. The presence of these impurities, even at trace levels, can have profound consequences on downstream applications, affecting reaction yields, creating unforeseen side reactions, and, in the context of drug development, introducing potential toxicological risks.

This technical guide provides a comprehensive framework for the purity analysis of 1,3-Dibromo-2,5-difluorobenzene, grounded in established analytical principles and regulatory expectations. As Senior Application Scientist, the methodologies detailed herein are designed not merely as protocols, but as a self-validating system of analysis that ensures the reliability and accuracy of purity assessments. We will explore the logical selection of analytical techniques, the rationale behind experimental parameters, and the interpretation of the resulting data, all within the context of ensuring the highest standards of scientific integrity.

Understanding the Impurity Landscape: A Proactive Approach

A robust purity analysis begins with a theoretical understanding of the potential impurities that may arise during the synthesis of 1,3-Dibromo-2,5-difluorobenzene. While specific synthetic routes are often proprietary, common organic transformations for producing such compounds allow us to anticipate the most likely impurities. These can be broadly categorized according to the International Council for Harmonisation (ICH) Q3A(R2) guidelines into organic and inorganic impurities.[1][2][3]

Potential Organic Impurities:

-

Positional Isomers: The most critical impurities are often other dibromodifluorobenzene isomers that may form due to non-regioselective reactions. Examples include 1,2-dibromo-4,5-difluorobenzene, 1,4-dibromo-2,5-difluorobenzene, and isomers with different fluorine substitution patterns.

-

Starting Materials: Incomplete reactions can result in the carry-over of starting materials, such as difluoroanilines or dichlorobenzenes.

-

Intermediates: Unreacted intermediates from multi-step syntheses are another common source of impurities.

-

By-products: Side reactions can generate a variety of by-products, including mono-brominated or tri-brominated species.

-

Degradation Products: The compound may degrade under certain storage conditions (e.g., light, heat, or air exposure), leading to the formation of new impurities.

Potential Inorganic Impurities:

-

Reagents, Ligands, and Catalysts: Residual catalysts (e.g., palladium, copper) and inorganic reagents used in the synthesis.

-

Inorganic Salts: Salts formed during reaction workup and neutralization steps.

A thorough understanding of these potential impurities is paramount as it guides the selection and optimization of analytical methods to ensure they are specific and capable of resolving the target analyte from all potential contaminants.

Orthogonal Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-pronged, orthogonal approach is essential. This involves utilizing different analytical techniques that rely on distinct chemical and physical principles to separate and detect the analyte and its impurities. For 1,3-Dibromo-2,5-difluorobenzene, a combination of chromatographic and spectroscopic techniques provides a robust and comprehensive purity profile.

Diagram: Orthogonal Approach to Purity Analysis

Caption: A logical workflow demonstrating an orthogonal approach to purity analysis.

Chromatographic Techniques: The Power of Separation

Chromatography is indispensable for separating the target compound from structurally similar impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for analyzing volatile and thermally stable compounds like 1,3-Dibromo-2,5-difluorobenzene. When coupled with a Mass Spectrometer (MS), it provides both separation and identification capabilities.

Causality behind Experimental Choices:

-

Column Selection: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically chosen. This is because the separation of halogenated aromatic isomers is often governed by differences in their boiling points and van der Waals interactions with the stationary phase.

-

Injection Mode: A split injection is preferred to avoid column overload and ensure sharp peaks, which is crucial for resolving closely eluting isomers.

-

Temperature Programming: A programmed temperature ramp is employed to ensure the efficient elution of both volatile and less volatile impurities, providing a broad overview of the impurity profile.

-

MS Detection: Mass spectrometry provides definitive identification of separated components by their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration of 1 mg/mL.

-

GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is used.

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the main component peak and any impurity peaks. Compare the mass spectra of the impurity peaks with a spectral library or known standards for identification. The area percentage of each peak provides a semi-quantitative measure of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, particularly for the analysis of non-volatile or thermally labile impurities. For halogenated isomers, reversed-phase HPLC is the most common mode.

Causality behind Experimental Choices:

-

Column Selection: A C18 or a Phenyl-Hexyl column is often effective. The C18 phase separates based on hydrophobicity, while a phenyl-based stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions, which can be crucial for resolving closely related isomers.[4]

-

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used. A gradient elution is typically employed to ensure the separation of compounds with a wide range of polarities.[4][5]

-

Detector: A UV detector, or preferably a Photodiode Array (PDA) detector, is used. A PDA detector allows for the acquisition of UV spectra across a range of wavelengths for each peak, which aids in peak identification and purity assessment.

Experimental Protocol: HPLC-UV/PDA Analysis

-

Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 50% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: PDA detection from 200-400 nm, with monitoring at 220 nm.

-

-

Data Analysis: Quantify impurities based on their peak area relative to the main component peak (area percent method). The use of a relative response factor (RRF) for known impurities is recommended for more accurate quantification.

Spectroscopic Techniques: Absolute Purity and Structural Confirmation

While chromatography excels at separation, spectroscopic techniques are essential for structural confirmation and obtaining an absolute measure of purity.

Quantitative NMR (qNMR) Spectroscopy